This compound is classified as a brominated quinoline derivative. Quinoline derivatives are known for their biological activity and are often used as precursors in the synthesis of pharmaceuticals and agrochemicals. The presence of the bromine atom enhances its reactivity and potential applications in medicinal chemistry.
The synthesis of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the bromination of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one. The general procedure includes:
The molecular structure of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one features a fused bicyclic system with a bromine atom at the 6-position. Key features include:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to determine bond angles and distances.
6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one can participate in various chemical reactions:
These reactions are essential for developing new compounds with potential biological activity.
The mechanism of action for compounds like 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one often involves interaction with biological targets such as enzymes or receptors. For example:
Understanding these mechanisms provides insight into their potential therapeutic applications.
The physical and chemical properties of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one include:
These properties are crucial for determining handling procedures and storage conditions.
The applications of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one span various fields:
The systematic name 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one follows IUPAC's Blue Book recommendations for fused polycyclic compounds (P-62 to P-66) [6] [8]. This name reflects precise structural features:
Common naming errors include omitting the hydrogen indicator (e.g., "2-one" instead of "2(1H)-one") or misnumbering substituents (e.g., placing bromine at C7/C8). The prefix tetrahydro- would be incorrect, as saturation is limited to C3-C4 [6] [10].
The compound's molecular identity is unambiguously defined by the following parameters:
Table 1: Molecular Identity Parameters
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄BrNO |
Exact Molecular Weight | 268.15 g/mol |
CAS Registry Number | 144583-92-6 |
Mass Fragments (Key) | [M]⁺ 268.03 (100%), [M+2]⁺ 270.03 (97%) |
Formula Derivation:
The bromine isotopic pattern (1:1 ratio for [M]⁺:[M+2]⁺) provides a diagnostic signature in mass spectrometry. Molecular weight calculations account for natural isotope abundances (⁷⁹Br: 50.7%; ⁸¹Br: 49.3%) [1] [3].
The molecule adopts a half-chair conformation in the dihydropyridone ring (C3-C4-N1-C2=O), with the 4,4-dimethyl group enforcing planarity distortion:
Table 2: Key Spectroscopic Signatures
Technique | Predicted Signal | Structural Assignment |
---|---|---|
¹H NMR | δ 1.25 (s, 6H) | 4,4-(CH₃)₂ |
δ 2.75 (s, 3H) | N1-CH₃ | |
δ 6.95 (d, J=8.5 Hz, 1H) | C5-H | |
δ 7.35 (dd, J=8.5, 2.3 Hz, 1H) | C7-H | |
δ 7.55 (d, J=2.3 Hz, 1H) | C8-H | |
¹³C NMR | δ 195.5 | C2=O |
δ 55.1 | C4 (quaternary) | |
IR (cm⁻¹) | 1660, 1580, 1485 | ν(C=O), ν(C=C)ₐᵣₒₘ |
Substitution patterns profoundly alter electronic distribution and reactivity:
Table 3: Isomeric Bromodihydroquinolinone Comparison
Compound | Molecular Formula | Bromine Position | Key Structural Feature | UV λₘₐₓ (nm) |
---|---|---|---|---|
6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | C₁₂H₁₄BrNO | C6 (para to N) | 4,4-gem-dimethyl, N1-methyl | 285, 320 |
8-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one [1] | C₁₂H₁₄BrNO | C8 (ortho to N) | 4,4-gem-dimethyl, N1-methyl | 275, 310 |
6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one [4] | C₁₁H₁₂BrNO | C6 (para to N) | 4,4-gem-dimethyl, N1-H | 290, 325 |
6-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one | C₁₀H₁₀BrNO | C6 (para to N) | No C4 substitution, N1-methyl | 280, 305 |
Electronic Impacts:
Synthetic Relevance:6-Bromo isomers undergo Suzuki coupling at C6 (e.g., with arylboronic acids) 5× faster than 7-bromo analogs due to reduced steric hindrance para to the fusion bond [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1